Peróxido de bario

Descripción general

Descripción

Barium peroxide is an inorganic compound with the chemical formula BaO₂. This white solid, which appears gray when impure, is one of the most common inorganic peroxides and was the first peroxide compound discovered. It is known for its oxidizing properties and its ability to produce a vivid green color upon ignition, making it useful in fireworks. Historically, it was also used as a precursor for hydrogen peroxide .

Aplicaciones Científicas De Investigación

Barium peroxide has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

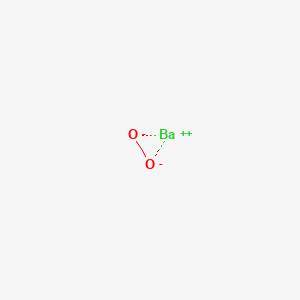

Barium peroxide is an inorganic compound with the formula BaO2 . It consists of barium cations (Ba2+) and peroxide anions (O2−2) . The primary targets of barium peroxide are the molecules and structures that can undergo oxidation reactions, as it is a strong oxidizing agent .

Mode of Action

Barium peroxide interacts with its targets through oxidation reactions . It arises by the reversible reaction of O2 with barium oxide . The peroxide forms around 500 °C and oxygen is released above 820 °C . This reaction mechanism allows barium peroxide to act as an oxidizing agent, facilitating various chemical reactions .

Biochemical Pathways

For instance, it was historically used as a precursor for hydrogen peroxide , which plays a role in various biochemical pathways, including signal transduction and metabolic regulation .

Pharmacokinetics

It’s known that barium peroxide is a strong oxidizing agent and can decompose to bao and o2 at high temperatures

Action Environment

The action of barium peroxide can be influenced by various environmental factors. For instance, its reaction with barium oxide to form peroxide occurs around 500 °C, and oxygen is released above 820 °C . Therefore, temperature is a key environmental factor influencing its action. Additionally, the presence of other chemicals can also affect its stability and efficacy

Análisis Bioquímico

Biochemical Properties

Barium peroxide interacts with various biomolecules. For instance, it has been found to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea levels . These enzymes and proteins play crucial roles in biochemical reactions, and their interaction with barium peroxide can lead to various biochemical changes .

Cellular Effects

Barium peroxide has significant effects on various types of cells and cellular processes. It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to cause significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .

Molecular Mechanism

At the molecular level, barium peroxide exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to cause hyperphosphatemia, hypokalemia, hypocalcemia, and hypochloremia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium peroxide change over time. It has been found that the thermal properties of barium peroxide depend on the partial pressures of oxygen and water vapor during the process of oxidation . This can affect the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of barium peroxide vary with different dosages in animal models. For instance, it has been found to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of barium salts in the soft tissues .

Metabolic Pathways

Barium peroxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . For instance, it has been found to cause significant declines in urea levels .

Transport and Distribution

Barium peroxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation . For instance, it has been found to accumulate significantly in the liver, spleen, heart, and kidney .

Subcellular Localization

It is known that it can affect the activity of various enzymes and proteins, and it can cause changes in cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium peroxide can be synthesized by the reversible reaction of oxygen with barium oxide. The reaction occurs at around 500°C, forming barium peroxide, and oxygen is released above 820°C: [ 2 \text{BaO} + \text{O}_2 \leftrightarrow 2 \text{BaO}_2 ] This reaction was the basis for the now-obsolete Brin process for separating oxygen from the atmosphere .

Industrial Production Methods: In industrial settings, barium peroxide is produced by heating barium oxide in the presence of oxygen at high temperatures. The process involves careful control of temperature to ensure the formation of barium peroxide without decomposing it back into barium oxide and oxygen .

Análisis De Reacciones Químicas

Types of Reactions: Barium peroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Barium peroxide acts as an oxidizing agent. For example, it can oxidize hydrochloric acid to produce hydrogen peroxide: [ \text{BaO}_2 + 2 \text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{O}_2 ]

Reduction: Barium peroxide can be reduced to barium oxide by heating: [ 2 \text{BaO}_2 \rightarrow 2 \text{BaO} + \text{O}_2 ]

Substitution: Barium peroxide reacts with sulfuric acid to produce hydrogen peroxide and barium sulfate: [ \text{BaO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{O}_2 + \text{BaSO}_4 ]

Major Products: The major products formed from these reactions include barium chloride, hydrogen peroxide, barium oxide, and barium sulfate .

Comparación Con Compuestos Similares

- Calcium peroxide (CaO₂)

- Sodium peroxide (Na₂O₂)

- Magnesium peroxide (MgO₂)

Comparison: Barium peroxide is unique among these compounds due to its higher stability and its ability to produce a vivid green color upon ignition. While calcium peroxide and magnesium peroxide are also used as oxidizing agents, they do not produce the same color effects as barium peroxide. Sodium peroxide is highly reactive and less stable compared to barium peroxide .

Actividad Biológica

Barium peroxide (BaO₂) is an inorganic compound that has garnered interest in various fields due to its biological activity, particularly in biomedical applications and environmental safety. This article explores the biological properties, potential therapeutic uses, and safety considerations associated with barium peroxide, supported by recent research findings.

Barium peroxide is a white powder that is primarily used as an oxidizing agent in pyrotechnics and chemical synthesis. Its ability to release oxygen upon decomposition makes it useful in various applications, including the production of hydrogen peroxide and as a bleaching agent in textiles. However, its biological activity is of particular interest in the context of antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of barium peroxide and its derivatives. For instance, research on barium oxide nanoparticles (BaONPs), synthesized using Spirogyra hyalina, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The study reported inhibition zones measuring up to 19.12 mm against E. coli, indicating potent antibacterial efficacy .

Table 1: Antibacterial Efficacy of BaONPs

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 19.12 ± 0.31 |

| Staphylococcus aureus | 17.45 ± 0.25 |

| Bacillus subtilis | 15.30 ± 0.20 |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death . Additionally, barium nanoparticles have been shown to exhibit antifungal properties, further expanding their potential therapeutic applications.

Anti-inflammatory and Antioxidant Properties

Barium peroxide has also been investigated for its anti-inflammatory and antioxidant activities. In vitro studies indicated that BaONPs could inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammation pathways. The reported inhibition percentages were 43.12% for COX-1 and 41.23% for COX-2 at a concentration of 400 µg/mL . Furthermore, the nanoparticles demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Table 2: Anti-inflammatory Activity of BaONPs

| Enzyme | Inhibition (%) at 400 µg/mL |

|---|---|

| COX-1 | 43.12 ± 1.21 |

| COX-2 | 41.23 ± 1.56 |

Toxicological Considerations

While barium peroxide shows promising biological activities, it is essential to consider its toxicological profile. Exposure to barium compounds can lead to various health issues, including respiratory irritation, gastrointestinal distress, and potential kidney damage . Chronic exposure may result in pneumoconiosis and other pulmonary complications due to particulate matter accumulation in the lungs .

Safety Summary

- Acute Effects : Irritation of skin, eyes, and respiratory tract; nausea; tremors; seizures.

- Chronic Effects : Potential kidney damage; lung scarring; hypertension.

- Cancer Risk : Currently not classified as a carcinogen due to insufficient data .

Case Studies

A notable case study involved the use of barium peroxide in pyrotechnic delay compositions (PDCs). The study evaluated the combustion products of PDCs containing barium peroxide as an oxidizer, revealing that the residues were predominantly composed of barium compounds . This research emphasized the need for careful handling due to the potential release of toxic gases during combustion.

Propiedades

IUPAC Name |

barium(2+);peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRXSAYFZMGQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO2 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium peroxide appears as a grayish-white granular solid. Insoluble in water. Noncombustible, but accelerates the burning of combustible material. Mixture with finely divided combustible material may be explosive. Mixtures with combustible material may be ignited by friction or contact with moisture., Insoluble in water; [HSDB] White or grayish-white solid; [Merck Index] Grey or white odorless powder; [MSDSonline], WHITE OR GREY-TO-WHITE POWDER. | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

800 °C (decomposes) | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.091 g/100 g water at 20 °C, Solubility in water: poor | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.96 g/cu cm, Relative density (water = 1): 5.0 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The article of commerce contains about 85% barium peroxide; the remainder is chiefly barium oxide. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white, heavy powder | |

CAS No. |

1304-29-6 | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1304-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium peroxide (Ba(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

842 °F (USCG, 1999), 450 °C | |

| Record name | BARIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/396 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0381 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barium peroxide?

A1: Barium peroxide has the molecular formula BaO2 and a molecular weight of 169.33 g/mol. [] (https://www.semanticscholar.org/paper/ccbba10265e6d34eea68aa8ad07f43bc5b7fb88a)

Q2: Does spectroscopic data exist for barium peroxide?

A2: Yes, researchers have utilized Raman spectroscopy to study the O-O stretching vibrations in barium peroxide, providing insights into its structural changes at varying temperatures. [] (https://www.semanticscholar.org/paper/805a884bc08f0a51a28334e6802f41692d013bb0) DFT calculations have also been employed to model the Raman spectra of barium peroxide, offering information about its vibrational frequencies. [] (https://www.semanticscholar.org/paper/5c65620b998caed155e55c11a1713f790bdcab67)

Q3: How does barium peroxide behave under different temperatures and oxygen pressures?

A3: Studies reveal that the oxidation of barium oxide (BaO) to barium peroxide is favored by low temperatures and high oxygen pressures, while the reduction of barium peroxide back to barium oxide is favored by high temperatures and low oxygen pressures. [] (https://www.semanticscholar.org/paper/dc11e9104e717154dba4858db370aa51e59e396d)

Q4: Is barium peroxide stable in storage?

A4: Research indicates that barium peroxide nanoparticles exhibit high storage stability and resist autocatalytic decomposition, unlike conventional hydrogen peroxide solutions. [] (https://www.semanticscholar.org/paper/5abd84db485a86da2f42d4e959489a460e142091)

Q5: How does barium peroxide affect the properties of materials it's added to?

A5: In the context of Bi-2212 superconductors, the addition of barium peroxide has been shown to create homogeneously distributed second phases, resulting in enhanced flux pinning properties. It can also influence the texture of the material due to changes in melting characteristics. [] (https://www.semanticscholar.org/paper/a22577afc8765a8a0f3cc3a0b4bf25f4ee2e1859)

Q6: Does barium peroxide exhibit catalytic activity?

A6: While barium peroxide demonstrates moderate catalytic activity independently, it acts as an inhibitor when combined with iron oxide in the decomposition of sodium chlorate. [] (https://www.semanticscholar.org/paper/9059e3b94b4f9871e9b1d2ee02e4eb53e647d408)

Q7: How is barium peroxide used in oxygen production?

A7: Barium peroxide plays a crucial role in oxygen production through a reversible reaction with barium oxide. This reaction cycle, explored for oxygen production and enrichment, is influenced by factors like temperature, oxygen pressure, and the presence of magnesium oxide. [] (https://www.semanticscholar.org/paper/bba981f8baeb14fbef31dd23603713c29f3ddc85)

Q8: Can barium peroxide be used to degrade pollutants?

A8: Studies show that barium peroxide, in conjunction with ultrasound irradiation, can be used to degrade cyanide ions from wastewater. This highlights its potential in environmental remediation applications. [],[30] (https://www.semanticscholar.org/paper/04efd8689f150eed1883c7324025b67fae7db055), (https://www.semanticscholar.org/paper/0bb279051d9a5c58e2c80ab97570b86a9a0c9452)

Q9: What is the role of barium peroxide in pyrotechnic delay compositions?

A9: Research explores the potential of barium peroxide as a "green" oxidising agent in pyrotechnic delay compositions (PDCs). The impact of various metallic fuels on the properties of these PDCs, including their combustion velocity and post-combustion residues, is also investigated. [] (https://www.semanticscholar.org/paper/15c8fd11b0d9ce7065b47c153fd4a08a586a8846)

Q10: How does barium peroxide impact the synthesis of barium titanate?

A10: In the production of barium titanate (BaTiO3), barium peroxide acts as an intermediate. It forms rapidly during the oxidation of barium-titanium metallic precursors and subsequently reacts with titanium to yield barium orthotitanate (Ba2TiO4), which eventually transforms into barium titanate. [] (https://www.semanticscholar.org/paper/eb7a9c6739752e0488cba4fda1e41893514d961c)

Q11: Can barium peroxide facilitate the synthesis of other perovskite materials?

A11: Yes, research demonstrates the successful reactive-sintering of Ba0.5Sr0.5Co0.8Fe0.2O3-δ using barium peroxide and strontium peroxide. This approach enables the low-temperature synthesis of the material, leading to improved electrical conductivity. [] (https://www.semanticscholar.org/paper/2ec0b98450aada8166e71fc543fbde3c419a1e8f)

Q12: How is barium peroxide used in chemical analysis?

A12: Barium peroxide serves as a reagent in analytical chemistry, particularly in the determination of total sulfur in urine. Its ability to achieve complete oxidation at high temperatures makes it valuable in this context. [] (https://www.semanticscholar.org/paper/78b1e1af08ae8b4d47e84f4300a7d76e7ec43b55)

Q13: What is the role of barium peroxide in electron microscopy?

A14: Barium peroxide is utilized as a component in incubation media for electron microscopy, particularly in visualizing the distribution of enzymes like catalase in tissues. [] (https://www.semanticscholar.org/paper/2b0db21f9690b1f2ad75abeb448988a176944e92)

Q14: Are there any studies on the environmental impact of barium peroxide?

A15: Research has focused on the use of barium peroxide in pyrotechnic delay compositions, evaluating its potential as an environmentally friendly alternative. The composition of the combustion products and their impact on the environment are key areas of investigation. [] (https://www.semanticscholar.org/paper/15c8fd11b0d9ce7065b47c153fd4a08a586a8846)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.